molecular formula C4H6N2O2S B123174 (4S)-2-amino-2-thiazoline-4-carboxylic acid CAS No. 69222-97-5

(4S)-2-amino-2-thiazoline-4-carboxylic acid

Cat. No. B123174
CAS RN: 69222-97-5
M. Wt: 146.17 g/mol
InChI Key: VHPXSBIFWDAFMB-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-2-amino-2-thiazoline-4-carboxylic acid (4S-ATCA) is an organic compound with the molecular formula C4H6N2O2S. It is a derivative of thiazoline and is a white crystalline solid. 4S-ATCA is a chiral compound, meaning it has two non-superimposable mirror images. It has been used in a wide variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent for the synthesis of peptides and proteins, and as a ligand for the binding of metal ions. It has also been studied for its biochemical and physiological effects and its potential applications in the laboratory.

Scientific Research Applications

Synthesis and Derivatives

(4S)-2-Amino-2-thiazoline-4-carboxylic acid and its derivatives have been a subject of study in the field of organic synthesis. Suzuki and Izawa (1976) explored single-step syntheses of various 2-substituted 2-thiazolines, including derivatives of 2-thiazoline-4-carboxylic acid, demonstrating their potential for synthesis in a laboratory setting (Suzuki & Izawa, 1976).

Biological Activities

Li Fengyun et al. (2015) designed and synthesized a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, examining their fungicidal and antivirus activities. They found that some of these compounds exhibited significant fungicidal activity, suggesting potential applications in agriculture and pharmaceuticals (Li Fengyun et al., 2015).

Peptide Mimicry and Protein Structure

The constrained heterocyclic structure of thiazoline derivatives, including 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, is valuable for mimicking secondary structures of proteins like helices and β-sheets. This makes them interesting for studies in protein engineering and drug design, as noted by Mathieu et al. (2015) (Mathieu et al., 2015).

Potential in Geriatric Medicine

Thiazolidine-4-carboxylic acid, a relative of 2-thiazoline-4-carboxylic acid, has been studied for its potential in geriatric medicine due to its antioxidative properties and effects on age-related biochemical variables. Weber et al. (1982) explored its uses in liver diseases and gastrointestinal disturbances, highlighting its potential therapeutic value (Weber et al., 1982).

Green Chemistry and Synthesis

Shaikh et al. (2022) discussed the green chemistry approach in synthesizing thiazolidinone-5-carboxylic acid derivatives, emphasizing environmentally friendly and cost-effective methods. This approach underscores the importance of sustainable practices in chemical synthesis (Shaikh et al., 2022).

properties

IUPAC Name

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXSBIFWDAFMB-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid

CAS RN

69222-97-5
Record name 2-Amino-4,5-dihydro-4-thiazolecarboxylic acid, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminothiazoline-4-carboxylic acid, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8OKE42WFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-2-amino-2-thiazoline-4-carboxylic acid
Reactant of Route 2
(4S)-2-amino-2-thiazoline-4-carboxylic acid
Reactant of Route 3
(4S)-2-amino-2-thiazoline-4-carboxylic acid
Reactant of Route 4
(4S)-2-amino-2-thiazoline-4-carboxylic acid
Reactant of Route 5
(4S)-2-amino-2-thiazoline-4-carboxylic acid
Reactant of Route 6
(4S)-2-amino-2-thiazoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.